molecular formula C16H22O5 B12532308 5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid CAS No. 820237-82-9

5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid

Cat. No.: B12532308
CAS No.: 820237-82-9
M. Wt: 294.34 g/mol
InChI Key: YJPFELVTWVTZME-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Formyl-2-methyl-3-propoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s structure allows it to interact with cell membranes, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

Properties

CAS No.

820237-82-9

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoic acid

InChI

InChI=1S/C16H22O5/c1-3-9-20-14-8-7-13(11-17)16(12(14)2)21-10-5-4-6-15(18)19/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19)

InChI Key

YJPFELVTWVTZME-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)O)C

Origin of Product

United States

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